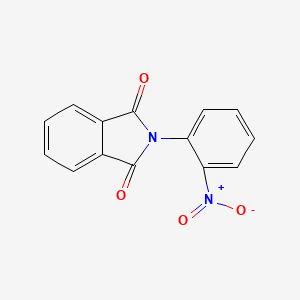

2-(2-Nitrophenyl)isoindoline-1,3-dione

描述

The exact mass of the compound 1H-Isoindole-1,3(2H)-dione, 2-(2-nitrophenyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406341. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-(2-nitrophenyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O4/c17-13-9-5-1-2-6-10(9)14(18)15(13)11-7-3-4-8-12(11)16(19)20/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPIULWDFMBJQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40188013 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34442-94-9 | |

| Record name | N-(2-Nitrophenyl)phthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034442949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC406341 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-NITROPHENYL)PHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UAU9RK6UHZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 2 Nitrophenyl Isoindoline 1,3 Dione and Its Derivatives

Conventional and Advanced Synthesis Routes for Isoindoline-1,3-dione Scaffolds

The construction of the isoindoline-1,3-dione framework is a cornerstone of synthesizing the target compound. Various methods have been developed, ranging from classical condensation reactions to more modern multi-component and catalyzed approaches.

The most common and direct method for synthesizing N-substituted phthalimides, including 2-(2-Nitrophenyl)isoindoline-1,3-dione, is the condensation reaction between phthalic anhydride (B1165640) and a primary amine. nih.govnih.gov In the case of the target compound, 2-nitroaniline (B44862) serves as the amine component.

This reaction is typically carried out by heating a mixture of phthalic anhydride and the amine, often in a solvent like glacial acetic acid, which can also act as a catalyst. mdpi.com The reaction proceeds through a two-step mechanism. Initially, the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form a phthalamic acid intermediate. Subsequent heating promotes intramolecular cyclization via dehydration to yield the final imide product. The use of solvents such as toluene (B28343) with azeotropic removal of water can also drive the reaction to completion. mdpi.com Greener approaches have been developed, utilizing catalytic-solvent systems like "water extract of onion peel ash" (WEOPA) at elevated temperatures, significantly reducing reaction times. nih.gov

| Reactants | Conditions | Product | Yield | Reference |

| Phthalic Anhydride, Aniline | Glacial Acetic Acid, 120°C, 2h | 2-Phenylisoindoline-1,3-dione | - | nih.gov |

| Phthalic Anhydride, Anilines | Toluene, Et3N, reflux, 24h | N-Arylphthalimides | 21-80% | nih.gov |

| Phthalic Anhydride, Anilines | WEOPA, 80°C, 8 min | N-Arylphthalimides | 64-92% | nih.gov |

| Phthalic Anhydride, Glycine (B1666218) | Glacial Acetic Acid, reflux, 8h | 2-(1,3-Dioxoisoindolin-2-yl)acetic acid | 97% | nih.gov |

| Phthalic Anhydride, Phenylethylamine | Solventless, heating | N-Phenylethylphthalimide | - | researchgate.net |

Base-catalyzed cyclization offers an alternative route to the isoindoline-1,3-dione core. This method can be part of a multi-step sequence or a one-pot process. For instance, a palladium-catalyzed carbonylative cyclization of o-halobenzoates and primary amines involves the formation of an o-amidocarboxylate intermediate. nih.gov This intermediate then undergoes a base-catalyzed cyclization, where a base such as cesium carbonate abstracts the amide proton, initiating an intramolecular nucleophilic attack on the ester carbonyl to form the cyclic imide. nih.gov Another strategy involves the base-mediated reaction of 2-(4-oxo-2-thioxothiazolidin-5-ylidene)acetates and α,α-dicyanoolefins, which proceeds through a cascade of reactions including Michael addition and intramolecular cyclization to form substituted phthalimides. hhu.de

Multi-component reactions (MCRs) provide an efficient and atom-economical pathway to complex molecules like N-substituted phthalimides from simple starting materials in a single step. organic-chemistry.orgzenodo.org One notable MCR involves the reaction of arynes, isocyanides, and carbon dioxide. organic-chemistry.org This transition-metal-free approach allows for the formation of two new carbon-carbon bonds and one carbon-nitrogen bond under mild conditions. organic-chemistry.org The aryne, generated in situ, reacts with the isocyanide and CO2 to assemble the phthalimide (B116566) structure. organic-chemistry.org Ultrasound irradiation has also been employed to promote one-pot MCRs for the synthesis of substituted phthalimides, offering a green and efficient alternative. hhu.denih.gov

Derivatization Strategies of the Isoindoline-1,3-dione Core

Once the isoindoline-1,3-dione scaffold is in place, further structural diversity can be achieved through various derivatization strategies. These modifications can be targeted at the nitrogen substituent or the aromatic rings of the phthalimide system.

The nitrogen atom of the phthalimide ring is a key site for introducing a wide range of substituents, which is fundamental to creating a library of derivatives. The significant reactivity of the acidic proton at the imide nitrogen allows for various substitution reactions. mdpi.com

One common method is the Mannich reaction, where the phthalimide is treated with formaldehyde (B43269) and a secondary amine to introduce an aminomethyl group at the nitrogen position. researchgate.net Another approach involves the condensation of a pre-formed phthalimide with various acyl chlorides to yield N-acylpiperazine aryl derivatives. mdpi.com Amidation reactions, facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBT), can be used to link carboxylic acid-containing moieties to an amino-functionalized phthalimide or vice versa. nih.gov For instance, 2-(1,3-dioxoisoindolin-2-yl)acetic acid can be coupled with various amines to create a diverse set of amides. nih.gov

| Starting Material | Reagent(s) | Product Type | Reference |

| Phthalimide | Formaldehyde, N-arylpiperazines | N-(aminomethyl)phthalimides | researchgate.net |

| Phthalimide | N-arylpiperazine acyl chlorides | N-acylpiperazine aryl derivatives | mdpi.com |

| 2-(1,3-Dioxoisoindolin-2-yl)acetic acid | Amines, EDC, HOBT | N-substituted acetamide (B32628) derivatives | nih.gov |

| Phthalic Anhydride | Acyl-hydrazides | N-(acylamino)phthalimides | mdpi.com |

For the phthalimide system, electrophilic aromatic substitution reactions such as halogenation and sulfonation can be performed on the benzene (B151609) ring of the benzenepolycarboxylic acid precursors. researchgate.net For example, 2-phenyl-1,3-isoindolinedione can undergo chlorosulfonation, and the resulting sulfonyl chloride can be reacted with various amines to introduce sulfonamide functionalities. nih.gov

On the nitrophenyl moiety, the nitro group itself is a versatile functional handle. It can be reduced to an amino group, which can then be further functionalized through diazotization and subsequent reactions. The presence of the nitro group also activates the aromatic ring towards nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles.

Catalytic Systems and Reaction Conditions in Synthesis

The synthesis of 2-aryl-isoindoline-1,3-diones, including the 2-nitrophenyl derivative, is often achieved through the condensation of phthalic anhydride with the corresponding aniline. However, advancements have introduced sophisticated catalytic systems to improve reaction efficiency and conditions. Palladium-catalyzed reactions, for instance, represent a significant methodology. The aminocarbonylation of o-halobenzoates using a palladium catalyst provides a one-step approach to 2-substituted isoindoline-1,3-diones and is tolerant of various functional groups, including the nitro group. nih.gov

Other transition-metal catalysts, such as those based on copper (e.g., nano-Cu2O) and rhodium, have also been employed. rsc.org These systems can facilitate C-H activation and amination sequences. Beyond metals, organocatalytic approaches using N-heterocyclic carbenes (NHCs) have emerged, enabling the atroposelective synthesis of N-aryl phthalimides under mild conditions through the in-situ activation of phthalamic acid. know-todays-news.comchemrxiv.org

Optimization of Solvent Systems and Temperatures

The choice of solvent and temperature is critical in optimizing the synthesis of isoindoline-1,3-diones. Traditional methods often involve refluxing in high-boiling point solvents such as glacial acetic acid or toluene for extended periods. uobasrah.edu.iq For example, the reaction of phthalic anhydride with glycine in glacial acetic acid requires refluxing at 120 °C for 8 hours.

Modern approaches have sought to mitigate the need for harsh conditions. Palladium-catalyzed carbonylative cyclizations can proceed under milder conditions. nih.gov The optimization of reaction conditions often involves screening various solvents to find the ideal medium that facilitates high yield and selectivity. In some catalyst-free approaches for related compounds, solvents are chosen based on their polarity to influence reaction pathways. The temperature can range from ambient to elevated (e.g., 80 °C), depending on the specific catalytic system and reactants. researchgate.net

The following table summarizes various solvent and temperature conditions used in the synthesis of N-aryl phthalimides, which are applicable to the target compound.

| Reactants | Catalyst/Method | Solvent | Temperature (°C) | Yield (%) |

| Phthalic anhydride, Aniline | Microwave | Solvent-free | - | 95 |

| Phthalic anhydride, o-Nitroaniline | Microwave | Solvent-free | - | 92 |

| Phthalic anhydride, p-Nitroaniline | Microwave | Solvent-free | - | 94 |

| Phthalic anhydride, various amines | Montmorillonite-KSF (Microwave) | Acetic Acid | - | 78-94 |

Data compiled from studies on microwave-assisted synthesis of N-aryl phthalimides. tandfonline.comeijppr.com

Investigation of Catalyst Performance and Recyclability

The performance and reusability of catalysts are key considerations, particularly from an economic and environmental standpoint. In the synthesis of phthalimides, heterogeneous catalysts are of particular interest. For instance, a polymer-supported palladium-N-heterocyclic carbene complex has been used for the decarboxylative cyclization of o-halobenzoic acids. This catalyst proved to be reusable and could be recovered for several cycles without a significant loss of activity. rsc.org

Magnetic nanocatalysts have also been developed for the synthesis of N-aryl imides. researchgate.net These catalysts offer high efficiency due to the homogeneous distribution of nanoparticles and can be easily separated from the reaction mixture using an external magnetic field, simplifying product purification and allowing for catalyst recycling. researchgate.net Similarly, montmorillonite-KSF, a naturally occurring clay, has been used as a reusable, non-corrosive, and non-toxic catalyst in the microwave-assisted synthesis of phthalimide derivatives, underscoring the move towards more sustainable catalytic systems. eijppr.com The performance of these catalysts is often evaluated by the yield of the product over multiple reaction cycles, as shown in the conceptual table below.

| Catalyst | Reaction Type | Cycle 1 Yield (%) | Cycle 2 Yield (%) | Cycle 3 Yield (%) |

| Polymer-supported Pd-NHC | Carbonylative Cyclization | >90 | >88 | >85 |

| Magnetic Nanoparticle | Imide Synthesis | 95 | 94 | 92 |

| Montmorillonite-KSF Clay | Microwave Cyclization | 92 | 91 | 90 |

Illustrative data based on findings for recyclable catalysts in imide synthesis. rsc.orgresearchgate.neteijppr.com

Emerging Methodologies and Green Chemistry Principles in Synthetic Protocols

A strong trend in the synthesis of this compound and its derivatives is the adoption of emerging methodologies that align with the principles of green chemistry. The primary goals are to reduce waste, eliminate the use of hazardous solvents, and improve energy efficiency.

Microwave-assisted synthesis has emerged as a powerful tool in this regard. The reaction of phthalic anhydride with various aromatic amines, including nitroanilines, under solvent-free microwave irradiation dramatically reduces reaction times from hours to mere minutes and produces high yields (91-95%). tandfonline.com This method avoids the use of volatile and often toxic organic solvents.

The use of water as a green solvent is another significant development. rsc.orguobasrah.edu.iq For example, a nano-Cu2O catalyst has been employed for the assembly of phthalimides from 2-halobenzoic acids and amines in water. rsc.org Similarly, multicomponent reactions promoted by cetrimonium (B1202521) bromide salt under microwave irradiation have been developed using water as the solvent. uobasrah.edu.iq

Solvent-free synthesis under thermal conditions represents the simplest application of green chemistry. tandfonline.com This involves heating a mixture of the reactants, such as phthalic anhydride and an amine, without any solvent, which simplifies the workup procedure and eliminates solvent waste. The use of recyclable, non-toxic catalysts like montmorillonite (B579905) clay further enhances the environmental friendliness of these synthetic protocols. eijppr.com

Computational and Theoretical Investigations of Molecular and Electronic Structures

Density Functional Theory (DFT) Calculations for Geometric and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. acs.orgsemanticscholar.org It is a popular and effective method for studying the molecular and electronic properties, reactivity, and bonding nature of compounds. researchgate.net For isoindoline-1,3-dione derivatives, calculations are commonly performed using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional with a basis set like 6-311++G(d,p) to obtain accurate predictions of various properties.

Optimization of Molecular Geometries and Prediction of Vibrational Modes

Once the geometry is optimized, vibrational frequency calculations can be performed. These calculations predict the infrared (IR) and Raman spectra of the molecule. The predicted vibrational modes are assigned to specific molecular motions, such as stretching, bending, and wagging of bonds. For 2-(2-Nitrophenyl)isoindoline-1,3-dione, key predicted vibrational frequencies would include the characteristic symmetric and asymmetric stretching of the carbonyl (C=O) groups of the imide ring, typically observed in the range of 1699 to 1779 cm⁻¹. nih.gov Other significant predicted bands would correspond to the stretching of the nitro group (NO₂) and the various C-H and C-C vibrations within the aromatic rings. acs.org Comparing these theoretical spectra with experimental data allows for a detailed confirmation of the molecular structure.

Table 1: Illustrative Predicted Structural Parameters for this compound (Note: Data are representative values based on typical DFT calculations for similar structures and are for illustrative purposes.)

| Parameter | Value | Parameter | Value |

| Bond Lengths (Å) | **Bond Angles (°) ** | ||

| C=O (average) | 1.22 | O-C-N (average) | 125.0 |

| C-N (imide, average) | 1.40 | C-N-C (imide, average) | 111.5 |

| N-C (phenyl link) | 1.42 | C-N-O (nitro) | 118.0 |

| N-O (nitro, average) | 1.23 | C-C-N (phenyl-nitro) | 119.5 |

| Dihedral Angles (°) | Dihedral Angles (°) | ||

| C-C-N-C (imide-phenyl) | ~70.0 | O-N-C-C (nitro-phenyl) | ~25.0 |

Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, can accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining molecular reactivity; a smaller gap suggests higher reactivity and lower kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the isoindoline-1,3-dione ring system, while the LUMO would likely be distributed over the electron-withdrawing 2-nitrophenyl group. This spatial separation facilitates an intramolecular charge transfer (ICT) upon electronic excitation. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. These energies allow for the calculation of various global reactivity descriptors.

Table 2: Representative FMO Energies and Calculated Reactivity Descriptors (Note: Energy values are hypothetical and for illustrative purposes.)

| Parameter | Formula | Representative Value (eV) |

| EHOMO | - | -6.50 |

| ELUMO | - | -2.45 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.05 |

| Ionization Potential (I) | -EHOMO | 6.50 |

| Electron Affinity (A) | -ELUMO | 2.45 |

| Chemical Hardness (η) | (I - A) / 2 | 2.025 |

| Chemical Softness (S) | 1 / (2η) | 0.247 |

| Electronegativity (χ) | (I + A) / 2 | 4.475 |

| Chemical Potential (μ) | -(I + A) / 2 | -4.475 |

| Electrophilicity Index (ω) | μ² / (2η) | 4.93 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of different electrostatic potential on the electron density surface. Negative potential regions (typically colored red or orange) are rich in electrons and are susceptible to electrophilic attack, while positive potential regions (colored blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net

In the MEP map of this compound, the most negative potential is expected to be localized around the oxygen atoms of the two carbonyl groups and the nitro group, due to their high electronegativity. These sites represent the primary centers for electrophilic attack and hydrogen bond acceptance. Conversely, the hydrogen atoms of the aromatic rings would exhibit positive electrostatic potential, making them susceptible to nucleophilic attack. The blue region of positive potential may also be observed around the N-substituted phenyl ring, indicating its relatively poor electron density compared to the oxygen-containing functional groups. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by studying orbital interactions. It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. The stabilization energy (E2) associated with these interactions quantifies the extent of intramolecular charge transfer (ICT) and hyperconjugative interactions.

For this compound, NBO analysis would likely reveal significant delocalization interactions. Key interactions would include those from the lone pairs of the oxygen atoms (n) to the antibonding π* orbitals of the carbonyl groups and aromatic rings. These n → π* and π → π* transitions contribute to the stability of the molecule. The analysis quantifies the charge transfer from the isoindoline (B1297411) moiety to the nitrophenyl ring, providing insight into the electronic communication between the different parts of the molecule.

Table 3: Illustrative Major NBO Interactions and Second-Order Perturbation Energies (E2) (Note: Data are hypothetical and for illustrative purposes.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(O) of C=O | π(C-N) of imide | ~50-60 | Intramolecular Hyperconjugation |

| LP(O) of NO₂ | π(C-N) of phenyl | ~25-35 | Resonance Stabilization |

| π(C-C) of Phthalimide (B116566) | π(C-C) of Phthalimide | ~20-25 | π-Conjugation |

| π(C-C) of Phenyl | π(N-O) of NO₂ | ~10-15 | Intramolecular Charge Transfer |

Non-Linear Optical (NLO) Properties Prediction

Organic molecules with significant delocalized π-electron systems and intramolecular charge transfer characteristics are often candidates for non-linear optical (NLO) materials. acgpubs.org NLO materials interact with intense electromagnetic fields, like those from lasers, to produce new fields with altered frequencies, phases, or amplitudes. rochester.edu The NLO response of a molecule is determined by its polarizability (α) and first-order hyperpolarizability (β). DFT calculations are a reliable tool for predicting these properties.

The structure of this compound, featuring electron-rich (isoindoline) and electron-deficient (nitrophenyl) moieties, suggests potential for NLO activity. The presence of delocalized π-electrons across the molecule can lead to significant polarization in the presence of an electric field. acgpubs.orgnih.gov DFT calculations would quantify the dipole moment (μ), the average polarizability (α), and the total first hyperpolarizability (β₀). A large β₀ value is indicative of a strong second-order NLO response. researchgate.net

Table 4: Representative Calculated Non-Linear Optical (NLO) Properties (Note: Values are hypothetical and for illustrative purposes.)

| Property | Representative Value |

| Dipole Moment (μ) | ~5.0 - 7.0 Debye |

| Average Polarizability (α) | ~2.5 x 10⁻²³ esu |

| Total First Hyperpolarizability (β₀) | ~4.0 x 10⁻³⁰ esu |

Analysis of Non-Covalent Interactions via Reduced Density Gradient (RDG)

Non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric repulsion, are crucial for understanding molecular conformation and crystal packing. The Reduced Density Gradient (RDG) method is a computational technique used to visualize and characterize these weak interactions based on electron density (ρ) and its gradient.

An NCI plot is generated by plotting the RDG against the sign of the second eigenvalue (λ₂) of the electron density Hessian multiplied by the electron density (sign(λ₂)ρ). This plot reveals distinct spikes in different regions:

Strong Attractive Interactions (e.g., Hydrogen Bonds): Characterized by low RDG values and large negative sign(λ₂)ρ values.

Weak Interactions (e.g., van der Waals): Occur at low RDG values near sign(λ₂)ρ ≈ 0.

Strong Repulsive Interactions (e.g., Steric Clashes): Found at low RDG values and large positive sign(λ₂)ρ values.

For a single molecule of this compound, RDG analysis would primarily highlight intramolecular interactions. This would include steric repulsion between the ortho-nitro group and the adjacent isoindoline ring, which influences the dihedral angle between the two systems. Weak van der Waals interactions between different parts of the molecule would also be visualized as broad, low-density regions. This analysis provides a detailed picture of the forces governing the molecule's preferred three-dimensional shape.

Mechanistic Organic Chemistry Studies Involving Isoindoline 1,3 Dione Systems

Elucidation of Reaction Pathways for 2-(2-Nitrophenyl)isoindoline-1,3-dione Formation

The formation of N-aryl phthalimides, such as this compound, is typically achieved through several established synthetic routes. Mechanistic elucidation of these pathways is essential for optimizing reaction conditions and extending their applicability.

One of the most common methods for synthesizing N-substituted phthalimides is the condensation of phthalic anhydride (B1165640) with a primary amine, in this case, 2-nitroaniline (B44862). nih.govscispace.com This reaction generally proceeds under thermal conditions or in the presence of acidic dehydrating agents. nih.gov The proposed mechanism involves two key stages:

Amic Acid Formation: The reaction initiates with the nucleophilic attack of the primary amine (2-nitroaniline) on one of the carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring and the formation of an intermediate phthalamic acid derivative, N-(2-nitrophenyl)phthalamic acid. chemrxiv.org

Intramolecular Cyclization and Dehydration: The second stage involves an intramolecular nucleophilic acyl substitution. The carboxylic acid group of the amic acid intermediate is activated, often by heat or an acid catalyst, and is subsequently attacked by the amide nitrogen. This cyclization forms a tetrahedral intermediate which then eliminates a molecule of water to yield the final imide product, this compound. chemrxiv.orgresearchgate.net

Recent advancements have explored organocatalytic routes under milder conditions. For instance, N-heterocyclic carbene (NHC) catalysis has been employed for the atroposelective synthesis of N-aryl phthalimides. The proposed mechanism suggests an in-situ activation of the phthalamic acid to form an activated anhydride, which then cyclizes to an isoimide. The NHC catalyst adds to the isoimide, generating an acylazolium intermediate that undergoes amidation to furnish the final phthalimide (B116566) product. chemrxiv.orgchemrxiv.org

Another classical and mechanistically significant route is the Gabriel Synthesis . nrochemistry.commasterorganicchemistry.comorganic-chemistry.org While typically used for preparing primary amines from alkyl halides, its principles can be applied to the synthesis of N-aryl phthalimides. The formation of this compound via this pathway would involve the reaction of potassium phthalimide with an activated 2-nitrophenyl halide (e.g., 1-chloro-2-nitrobenzene (B146284) or 1-fluoro-2-nitrobenzene).

The mechanism proceeds via a nucleophilic aromatic substitution (SNAr) reaction, rather than the typical SN2 reaction seen with alkyl halides. The key steps are:

Nucleophilic Attack: The phthalimide anion, a potent nucleophile, attacks the carbon atom bearing the halogen in the 2-nitrophenyl halide. byjus.com The presence of the strongly electron-withdrawing nitro group in the ortho position is crucial as it activates the aromatic ring towards nucleophilic attack and stabilizes the resulting negatively charged intermediate (a Meisenheimer complex).

Formation of Meisenheimer Complex: The addition of the phthalimide anion leads to the formation of a resonance-stabilized sigma complex, known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, significantly, onto the oxygen atoms of the nitro group.

Elimination of Halide: The aromaticity of the ring is restored by the elimination of the halide ion (e.g., Cl⁻ or F⁻), yielding the final product, this compound.

The choice of solvent and reaction conditions is critical for the success of both condensation and Gabriel-type reactions, influencing reaction rates and yields. nrochemistry.com

Investigations of Specific Reaction Types and Mechanisms

The isoindoline-1,3-dione moiety can participate in or influence a variety of chemical reactions, each with distinct mechanistic features.

1,3-Dipolar cycloadditions are powerful, concerted reactions that form five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile. wikipedia.orgyoutube.com Isoindoline-1,3-dione derivatives, particularly those bearing an unsaturated substituent on the nitrogen atom (e.g., N-allyl-isoindoline-1,3-dione), can act as dipolarophiles.

Mechanistic studies of these reactions focus on understanding their regio- and stereoselectivity. The reaction between an N-allyl substituted isoindoline-1,3-dione and a nitrone, for example, proceeds selectively on the double bond of the N-allyl group to yield substituted isoxazolidines. researchgate.net The mechanism is considered a concerted [3+2] cycloaddition, where the frontier molecular orbitals (FMOs) of the dipole (nitrone) and the dipolarophile (alkene) determine the reaction's feasibility and regiochemistry. wikipedia.orgslideshare.net

According to FMO theory, the reaction can be classified based on the relative energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the reactants. wikipedia.org

Type I: The reaction is controlled by the interaction between the HOMO of the dipole and the LUMO of the dipolarophile. This is common for nucleophilic dipoles reacting with electrophilic alkenes. wikipedia.org

Type II: The interaction between the LUMO of the dipole and the HOMO of the dipolarophile is dominant.

Type III: Both interactions are significant.

The regioselectivity—the orientation of the dipole relative to the dipolarophile—is governed by both electronic and steric factors. wikipedia.orgmdpi.com DFT calculations are often employed to investigate the transition states and rationalize the observed selectivity. For instance, in the reaction of N-allyl isoindoline-1,3-diones with nitrile oxides, the regioselectivity can be tuned depending on the structure of the reactants, leading to adducts on either the N-allyl double bond or an endocyclic double bond if present. researchgate.net The formation of a single diastereomer in many cases is explained by a transition state that is promoted by π-π stacking interactions and secondary orbital interactions between the dipole and the carbonyl groups of the dipolarophile. frontiersin.org

Cross-dehydrogenative coupling (CDC) is an atom-economical strategy for forming C-C or C-heteroatom bonds by combining two C-H or C-H/X-H bonds. Isoindoline-1,3-dione derivatives, particularly N-hydroxyphthalimide (NHPI), are pivotal in mediating such transformations.

A notable example is the synthesis of N-alkoxyphthalimides via the direct cross-dehydrogenative coupling of aryl ketones with NHPI, promoted by an oxidant like phenyliodine diacetate (PIDA). nih.gov The proposed mechanism for this reaction proceeds through a radical pathway, avoiding the need for transition metal catalysts:

Generation of Phthalimide-N-oxyl (PINO) Radical: The oxidant, PIDA, initiates the process by oxidizing NHPI to the phthalimide-N-oxyl (PINO) radical.

Hydrogen Atom Abstraction (HAT): The highly electrophilic PINO radical abstracts a hydrogen atom from the α-position of the aryl ketone, generating a carbon-centered radical.

Radical-Radical Coupling: The resulting carbon radical then couples with another PINO radical to form the C-O bond, yielding the final N-alkoxyphthalimide product. nih.gov

This mechanism highlights the role of the isoindoline-1,3-dione system in facilitating radical generation and subsequent bond formation.

The phthalimide-N-oxyl (PINO) radical, derived from N-hydroxyphthalimide (NHPI), is a highly effective catalyst for the functionalization of C-H bonds. chem-station.com Its ability to act as a hydrogen atom transfer (HAT) agent is central to these processes. The general mechanism for NHPI-catalyzed C-H functionalization, often in the presence of a co-catalyst and an oxidant (like O₂), involves a radical chain reaction: tandfonline.com

Initiation: NHPI is oxidized to the PINO radical by a co-catalyst (e.g., a cobalt salt) or another initiator. researchgate.net

Propagation:

The PINO radical abstracts a hydrogen atom from a substrate's C-H bond (R-H), regenerating NHPI and forming a carbon-centered radical (R•). tandfonline.com

This carbon radical (R•) reacts with molecular oxygen (O₂) to form a peroxyl radical (ROO•).

The peroxyl radical (ROO•) then abstracts the hydrogen atom from another molecule of NHPI, forming a hydroperoxide (ROOH) and regenerating the PINO radical, thus continuing the chain. tandfonline.com

Termination: The radical chain is terminated by various radical-radical recombination reactions.

This catalytic cycle allows for the aerobic oxidation of a wide range of substrates, including alkylarenes and alkanes, under relatively mild conditions. chem-station.comresearchgate.net The efficiency and selectivity of the C-H abstraction step are influenced by the bond dissociation energy (BDE) of the C-H bond being targeted and any polar effects.

Studies on Reactive Intermediates (e.g., Phthalimide-N-oxyl radical)

The phthalimide-N-oxyl (PINO) radical is the key reactive intermediate in a vast number of reactions catalyzed by N-hydroxyphthalimide (NHPI). tandfonline.comtandfonline.com Its generation, characterization, and reactivity have been extensively studied.

Generation: PINO can be generated from NHPI through various methods:

Chemical Oxidation: Using metal co-catalysts like Co(OAc)₂ with molecular oxygen, or stoichiometric oxidants like lead tetraacetate. researchgate.nettandfonline.com

Electrochemical Oxidation: Anodic oxidation of NHPI provides a clean method for generating PINO. acs.orgosti.govacs.org Mechanistic studies show that this process can be promoted by a base and occurs via a concerted proton-electron transfer. acs.org

Photolysis: Laser flash photolysis has been used to generate and study the kinetics of PINO. acs.orgnih.gov

Reactivity: PINO is a highly electrophilic radical that primarily acts as a hydrogen atom transfer (HAT) agent. researchgate.net Kinetic studies have been performed to quantify its reactivity towards various substrates. For example, the reaction of PINO with activated phenols proceeds via a HAT mechanism with significant charge transfer in a π-stacked transition state. acs.orgnih.gov The rate of hydrogen abstraction is influenced by the C-H bond strength of the substrate and polar effects. In reactions with amides, for instance, the regioselectivity of HAT can be controlled by altering the reaction medium with Brønsted or Lewis acids, which deactivate C-H bonds α to the amide nitrogen. cnr.it

The table below summarizes kinetic data for the reaction of PINO with various substrates, highlighting its role as a HAT agent.

Data compiled from various kinetic studies. Rate constants are illustrative and depend on specific reaction conditions.

Understanding the stability and decomposition pathways of PINO is also critical. Electrochemical studies have revealed that catalyst decomposition can limit its application, providing insights into improving catalyst longevity in electrosynthetic applications. acs.orgosti.gov

Factors Influencing Reaction Selectivity and Efficiency

The selectivity (chemo-, regio-, and stereo-) and efficiency of reactions involving isoindoline-1,3-dione systems are governed by a combination of electronic, steric, and medium effects.

In 1,3-Dipolar Cycloadditions:

Regioselectivity: As discussed, regioselectivity is primarily controlled by FMO interactions and steric hindrance. wikipedia.orgresearchgate.net The electronic nature of substituents on both the dipole and the dipolarophile can alter the HOMO-LUMO energy gaps and the magnitude of the orbital coefficients, thereby directing the orientation of addition. researchgate.net

Stereoselectivity: The stereochemical outcome is often dictated by the concerted nature of the reaction, where the stereochemistry of the dipolarophile is retained in the product. frontiersin.org The formation of specific diastereomers can be influenced by secondary orbital interactions, π-stacking, and steric repulsion in the transition state, which favor an exo or endo approach. frontiersin.orgresearchgate.net

In Radical-Mediated C-H Functionalization:

Chemoselectivity: The selectivity for which C-H bond is functionalized is determined by the relative bond dissociation energies (BDEs). Weaker C-H bonds (e.g., benzylic, allylic, α to a heteroatom) are preferentially abstracted by the PINO radical. chem-station.com

Regioselectivity: In molecules with multiple susceptible C-H bonds, regioselectivity can be challenging. However, it can be influenced by adding acids, which can protonate or coordinate to basic sites in the substrate, deactivating nearby C-H bonds through electronic effects and thereby directing the HAT to other positions. cnr.it

The following table summarizes key factors that influence selectivity in these reactions.

Applications in Advanced Materials Science

Development of Materials with Tunable Optical Properties

The structure of 2-(2-Nitrophenyl)isoindoline-1,3-dione is a precursor to a variety of chromophoric systems. The key to unlocking its potential in this area lies in the chemical modification of the nitro functional group. Reduction of the nitro group to a primary amine (NH2) yields 2-(2-aminophenyl)isoindoline-1,3-dione, a versatile intermediate for creating molecules with extensive π-conjugated systems, which are essential for light absorption and emission. nih.gov The optical properties of such derivatives, including their absorption and emission wavelengths, can be finely tuned by subsequent chemical reactions. acgpubs.orgresearchgate.net

A primary route to developing chromophores from this compound involves the creation of azo dyes. The precursor, 2-(2-aminophenyl)isoindoline-1,3-dione, can undergo a diazotization reaction, where the primary amine is converted into a highly reactive diazonium salt using nitrous acid at low temperatures. nih.gov This diazonium salt can then be coupled with various electron-rich aromatic compounds (coupling components), such as phenols, anilines, or naphthols, to form stable azo compounds (-N=N- linkage). unb.canih.gov

The azo linkage extends the π-conjugated system of the molecule, shifting the absorption of light from the ultraviolet to the visible region of the electromagnetic spectrum, thereby imparting color. The specific color and optical properties of the resulting dye are highly dependent on the chemical structure of the coupling component. By systematically varying the coupling partner, a library of dyes with a wide range of colors and photophysical properties can be synthesized. For example, coupling with phenol (B47542) derivatives typically yields yellow-orange dyes, while coupling with naphthol derivatives can produce deeper red and blue shades. researchgate.netscirp.org This tunability is fundamental to creating materials for specific optical applications.

The table below illustrates hypothetical azo dyes that could be synthesized from 2-(2-aminophenyl)isoindoline-1,3-dione and the corresponding expected color class.

| Coupling Component | Resulting Azo Dye Structure (Conceptual) | Expected Color Range |

| Phenol | A structure containing a hydroxyphenyl group linked via an azo bond to the 2-phenylisoindoline-1,3-dione core. | Yellow - Orange |

| N,N-Dimethylaniline | A structure containing a dimethylaminophenyl group linked via an azo bond to the 2-phenylisoindoline-1,3-dione core. | Orange - Red |

| 2-Naphthol | A structure containing a hydroxynaphthyl group linked via an azo bond to the 2-phenylisoindoline-1,3-dione core. | Red - Brown |

| Aniline | A structure containing an aminophenyl group linked via an azo bond to the 2-phenylisoindoline-1,3-dione core. | Yellow |

The isoindoline (B1297411) core is a well-established structural motif in high-performance pigments, known for their excellent stability to light, heat, and weathering. google.comgoogle.com The azo dyes derived from this compound are promising candidates for development as both soluble dyes and insoluble pigments.

The properties of these materials, such as solubility, can be controlled by introducing specific functional groups. For instance, the incorporation of sulfonic acid or carboxylic acid groups into the coupling component can render the resulting azo dye water-soluble, making it suitable for applications in inks and textiles. Conversely, the synthesis of larger, non-polar structures without solubilizing groups can lead to the formation of stable pigments ideal for use in plastics, coatings, and paints. tarjomeplus.com The inherent rigidity of the phthalimide (B116566) unit contributes to the molecular planarity and intermolecular stacking, which are desirable characteristics for stable pigments. google.com

Integration into Dye-Sensitized Solar Cells

Dye-sensitized solar cells (DSSCs) are a class of photovoltaic devices that utilize a sensitizing dye to absorb light and inject electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO2). nih.gov Organic dyes for DSSCs are often designed with a Donor-π-Acceptor (D-π-A) architecture to facilitate efficient intramolecular charge transfer upon photoexcitation. researchgate.net

| Structural Component | Role in DSSC Dye | Example Moiety from Derivative |

| Donor (D) | Electron-donating group | 2-Aminophenyl |

| π-Spacer (π) | Conjugated bridge for charge transfer | Phenyl and Phthalimide units |

| Acceptor (A) | Electron-accepting group and anchor to TiO2 | Cyanoacrylic acid (to be added synthetically) |

Utilization as Building Blocks in Polymer Chemistry

The synthesis of high-performance polymers often relies on monomers that contain specific functional groups capable of undergoing polymerization reactions. The derivative, 2-(2-aminophenyl)isoindoline-1,3-dione, which can be synthesized from this compound, is an excellent candidate as a monomer for creating advanced polymers. chemicalbook.com This molecule possesses a primary aromatic amine group that is available for various polymerization reactions.

For example, it can be used as a diamine monomer in polycondensation reactions. When reacted with diacyl chlorides, it can form polyamides containing the phthalimide side group. Similarly, reaction with aromatic dianhydrides can yield novel polyimides. The incorporation of the bulky and rigid phthalimide group into the polymer backbone can significantly influence the properties of the resulting material, potentially enhancing its thermal stability, mechanical strength, and glass transition temperature. These characteristics are highly sought after for applications in electronics, aerospace, and high-temperature coatings.

Exploration of Aggregation-Induced Emission (AIE) Characteristics in Derivatives

Aggregation-induced emission (AIE) is a photophysical phenomenon where certain molecules (AIEgens) are non-emissive in dilute solutions but become highly fluorescent in the aggregated or solid state. nih.govrsc.org This behavior is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative channel. researchgate.net Molecules with freely rotating phenyl rings are common AIEgens.

The structure of this compound features a rotatable single bond between the isoindoline-1,3-dione core and the nitrophenyl ring. This structural motif is a key feature in many AIE-active molecules. While the parent compound itself may not be strongly emissive, its derivatives, particularly those with push-pull electronic structures, are promising candidates for exhibiting AIE characteristics. Recent research has demonstrated that push-pull chromophores based on isoindole scaffolds can be designed to show AIE behavior. nih.gov By synthetically modifying the this compound scaffold—for instance, by converting the nitro group to a donor group and attaching an acceptor group elsewhere on the molecule—it is possible to create novel AIEgens. These materials could have applications in organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging.

| Structural Feature | Role in AIE | Presence in Derivatives |

| Rotatable Phenyl Rings | Act as intramolecular rotors, quenching fluorescence in solution. | Yes (bond between phenyl and isoindoline core). |

| Extended π-Conjugation | Forms the core fluorophore. | Yes (phthalimide and phenyl rings). |

| Push-Pull System | Can enhance emission properties. | Can be introduced synthetically (e.g., NH2 donor and CN acceptor). |

| Bulky Groups | Can prevent π-π stacking, which often quenches fluorescence. | The phthalimide group is sterically significant. |

Catalytic Applications and Modulators

Ligand Design for Metal-Catalyzed Organic Transformations

The design of ligands is crucial in homogeneous catalysis, as they can tune the electronic and steric properties of a metal center, thereby controlling its reactivity, selectivity, and stability. researchgate.net The isoindoline (B1297411) framework is a subject of growing interest for creating modular ligands. researchgate.net Derivatives such as bis(arylimino)isoindolines have been successfully used as tridentate "pincer" ligands that coordinate with a variety of s-, p-, d-, and f-block elements. researchgate.net In many of these complexes, the isoindoline core is deprotonated, creating a monoanionic NNN pincer ligand with a fully π-conjugated backbone, which is instrumental in stabilizing the metal center. researchgate.net

For instance, in a series of iron(II) complexes with 1,3-bis(2'-Ar-imino)isoindoline ligands, the superoxide (B77818) scavenging activity was found to correlate with the Fe(III)/Fe(II) redox potentials, which were tuned by the electronic nature of the aryl sidearms. nih.gov This demonstrates the principle of modulating catalytic activity through ligand modification, a concept directly applicable to the design of catalysts based on the 2-(2-Nitrophenyl)isoindoline-1,3-dione structure.

Role of Isoindoline-1,3-dione Derivatives as Catalysts or Co-catalysts in Chemical Reactions

Beyond being a component of ligands, the isoindoline-1,3-dione moiety can be part of the active catalyst itself. Research has shown that palladium(II) complexes incorporating phthalimide (B116566) can act as effective precatalysts in cross-coupling reactions. A notable example is bis(triphenylphosphine)palladium(II)phthalimide, an air- and moisture-stable complex that serves as a precatalyst for the Suzuki-Miyaura coupling of aryl bromides. researchgate.net The observation of an induction period in the reaction kinetics confirms its role as a precatalyst, which transforms into the active catalytic species under the reaction conditions. researchgate.net

In a different role, N-acylphthalimides have been employed as efficient acylating reagents in Suzuki-Miyaura cross-coupling reactions to produce ketones. nsf.govresearchgate.netmdpi.com In these palladium-catalyzed reactions, the phthalimide group functions as a leaving group in an N–C bond cleavage event, making it part of the substrate rather than the catalyst's ligand system. nsf.govmdpi.com This highlights the dual utility of the phthalimide structure in catalytic transformations.

Furthermore, the broader field of organocatalysis has seen the development of asymmetric syntheses of chiral isoindolinones, which are structurally related to isoindoline-1,3-diones. nih.gov These reactions utilize chiral organocatalysts like bifunctional thioureas or phase-transfer catalysts to achieve high enantioselectivity. rsc.orgbeilstein-journals.org This suggests a potential, though not yet explicitly reported, for chiral derivatives of this compound to be developed as organocatalysts for asymmetric transformations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。